5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine

Medicinal Chemistry Synthetic Chemistry PDE1 Inhibitors

5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine is the definitive halogenated core for synthesizing 7-amino-substituted PDE1 inhibitors described in key patents. Its 5,7-dibromo configuration enables selective C-7 amination, while regioisomeric or dichloro analogs fail to preserve the required SAR profile. This non-interchangeable intermediate is critical for replicating patent-protected drug candidates. Rigorous CoA analysis ensures batch-to-batch consistency and reliable reactivity for your medicinal chemistry program. Secure your supply of this indispensable building block now.

Molecular Formula C6H3Br2N3
Molecular Weight 276.919
CAS No. 1956379-02-4
Cat. No. B2605613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine
CAS1956379-02-4
Molecular FormulaC6H3Br2N3
Molecular Weight276.919
Structural Identifiers
SMILESC1=C(C2=C(C=NN2)N=C1Br)Br
InChIInChI=1S/C6H3Br2N3/c7-3-1-5(8)10-4-2-9-11-6(3)4/h1-2H,(H,9,11)
InChIKeyPBUSADIXYHJUTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine Procurement Guide | CAS 1956379-02-4 Comparative Analysis


5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine (CAS 1956379-02-4) is a halogenated heterocyclic building block belonging to the pyrazolo[4,3-b]pyridine family. This scaffold is a key intermediate in medicinal chemistry, most notably as a precursor to PDE1 inhibitors for the treatment of neurodegenerative and psychiatric disorders [1]. Its molecular formula is C6H3Br2N3, with a molecular weight of 276.92 g/mol [2]. The compound features two bromine atoms at the 5 and 7 positions, which are critical for its synthetic utility.

Why Not Any Pyrazolopyridine? Critical Substituent Effects on 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine


Simple substitution with other regioisomeric pyrazolopyridines or different halogenated analogs is not feasible due to the unique 5,7-dibromo substitution pattern on the [4,3-b] core. This specific configuration dictates the synthetic pathway and the final biological profile of downstream products. For instance, the 5,7-dibromo pattern on the 1H-pyrazolo[4,3-b]pyridine core is a required intermediate for generating 7-amino-substituted PDE1 inhibitors, as described in multiple patents [1]. Using a 3,5-dibromo regioisomer or a 5,7-dichloro analog would lead to a different spatial orientation of substituents, fundamentally altering the structure-activity relationship (SAR) of the final drug candidate and likely failing to meet the required potency and selectivity profiles. This is a specific, non-interchangeable starting material for a defined patent-protected drug class.

Quantitative Evidence: Benchmarking 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine Performance


Synthetic Efficiency: 5,7-Dibromo Regioisomer as the Exclusive PDE1 Inhibitor Precursor

The 5,7-dibromo-1H-pyrazolo[4,3-b]pyridine regioisomer is the required starting material for synthesizing a major class of 7-amino-substituted PDE1 inhibitors. An analysis of the key patent US 11,026,923 reveals that all synthetic schemes leading to the final 7-amino compounds explicitly utilize the 5,7-dibromo substitution pattern as the common intermediate [1]. While a direct yield comparison to other regioisomers is not provided in the patent, the exclusive use of this specific isomer for the entire chemical series demonstrates its indispensable role and the failure of other isomers to provide a viable route to the target molecules [1].

Medicinal Chemistry Synthetic Chemistry PDE1 Inhibitors

Regioselective Functionalization: Bromine Atom Reactivity of 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine

The 5- and 7-positions on the pyrazolo[4,3-b]pyridine core exhibit differential reactivity due to electronic and steric factors, a feature not present in symmetric analogs. General literature on the reactivity of halogens on pyrazolopyridines suggests that the C-7 position is typically more reactive towards nucleophilic substitution than the C-5 position [1]. This allows for sequential, regioselective functionalization. In contrast, a comparator like 5,7-dichloro-1H-pyrazolo[4,3-b]pyridine, while potentially similar in selectivity, would provide a much slower reaction rate in key cross-coupling steps (e.g., Buchwald-Hartwig amination), as C-Br bonds are significantly more reactive than C-Cl bonds [2].

Organic Synthesis Reaction Selectivity Cross-Coupling

Pharmaceutical Relevance: PDE1 Inhibitor Potency Compared to Alternative Scaffolds

While the 5,7-dibromo compound is not itself a drug, it is the direct precursor to a series of 1H-pyrazolo[4,3-b]pyridin-7-amines that are potent PDE1 inhibitors. The patent literature provides IC50 data for these final compounds. For example, compound 18 in patent US 11,026,923, which is synthesized from a 5,7-dibromo intermediate, exhibits an IC50 of 39 nM against PDE1B [1]. This is a significant improvement over many other PDE1 inhibitor scaffolds from earlier patents, which often had IC50 values in the high nanomolar to micromolar range [2]. This quantifiable potency of the downstream product directly validates the utility of the 5,7-dibromo-1H-pyrazolo[4,3-b]pyridine scaffold.

Drug Discovery PDE1 Inhibition CNS Disorders

Commercial Availability and Purity: 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine Sourcing Benchmarks

For procurement, the minimum purity specification is a key quantitative differentiator. Available vendor data sheets for 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine (CAS 1956379-02-4) specify a minimum purity of 95% , with some suppliers offering up to 97% purity . This is a critical specification, as lower purity lots may contain de-brominated byproducts or other regioisomers that can complicate downstream synthesis and purification. While a direct comparison to a less pure batch is not provided, this establishes a clear, verifiable benchmark for procurement quality assurance.

Chemical Sourcing Quality Control Purity Analysis

Analytical Characterization: Definitive Identification of 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine

The unique InChI Key for 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine is PBUSADIXYHJUTB-UHFFFAOYSA-N [1]. This is a fixed-length, definitive digital fingerprint that distinguishes this exact compound from all other regioisomers, such as 3,5-dibromo-1H-pyrazolo[4,3-b]pyridine or 5,6-dibromo-1H-pyrazolo[4,3-b]pyridine. Procurement based on this InChI Key guarantees receipt of the correct substance, whereas relying solely on the chemical name can lead to ordering errors due to nomenclature ambiguity.

Analytical Chemistry Quality Assurance Spectroscopy

Where 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine Delivers Proven Value: Key Application Scenarios


Medicinal Chemistry: Synthesis of PDE1 Inhibitors for CNS Disorders

This is the primary and most well-documented application scenario. Procurement of 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine is essential for any research program aiming to synthesize the specific class of 7-amino-substituted 1H-pyrazolo[4,3-b]pyridines described in patents by H. Lundbeck A/S [1]. The resulting compounds are potent PDE1 inhibitors (e.g., IC50 = 39 nM) being developed for the treatment of neurodegenerative disorders (like Parkinson's and Alzheimer's) and psychiatric disorders (like schizophrenia and ADHD) [1].

Organic Synthesis: Exploration of Regioselective Derivatization Strategies

This compound serves as an ideal model substrate for developing and optimizing regioselective functionalization reactions on heteroaromatic systems. The established differential reactivity of the C-7 and C-5 bromine atoms provides a robust platform for investigating sequential cross-coupling, amination, or other metal-catalyzed transformations [1]. Success in these model reactions can then be translated to other, more complex heterocyclic systems.

Analytical Chemistry: Development of Purity and Stability-Indicating Methods

Given its role as a pharmaceutical intermediate, this compound requires rigorous analytical characterization. It can be used as a reference standard for developing and validating HPLC or UPLC methods to quantify purity and monitor for the presence of potential impurities like de-brominated byproducts [1]. Its unique InChI Key and spectral profile provide a definitive target for method development [2].

Chemical Sourcing and Vendor Qualification

The clear, verifiable metrics associated with this compound (CAS #1956379-02-4, InChI Key PBUSADIXYHJUTB-UHFFFAOYSA-N, minimum purity spec of 95-97%) make it an excellent candidate for vendor qualification processes. Procurement teams can use these precise specifications to benchmark supplier quality, assess batch-to-batch consistency via CoA analysis, and establish a robust quality assurance program for the receipt of heterocyclic building blocks [1] [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.